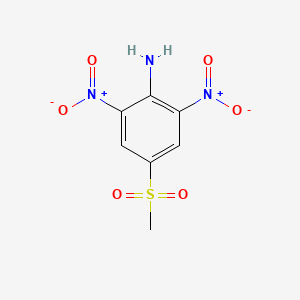

4-Methylsulfonyl-2,6-dinitroaniline

Description

Structure

3D Structure

Properties

CAS No. |

42760-39-4 |

|---|---|

Molecular Formula |

C7H7N3O6S |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

4-methylsulfonyl-2,6-dinitroaniline |

InChI |

InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 |

InChI Key |

GZNCKEGJECDSPF-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Organic Transformations of 4 Methylsulfonyl 2,6 Dinitroaniline

Established Synthetic Pathways to 4-Methylsulfonyl-2,6-dinitroaniline

The construction of this compound relies on a series of well-defined organic reactions. The primary challenge lies in the precise introduction and manipulation of the sulfonyl and nitro functionalities on the aniline (B41778) core, demanding careful control of reaction conditions to achieve the desired regiochemistry.

Precursor-Based Synthetic Strategies for Aniline and Sulfonyl Moiety Introduction

The synthesis of substituted anilines, such as 4-(methylsulfonyl)aniline (B1202210), often serves as a foundational step. One common strategy involves the N-sulfonylation of a precursor molecule. For instance, a starting material can be treated with pyridine (B92270) and 4-acetamidobenzenesulfonyl chloride to introduce the sulfonyl group. Subsequent deacetylation under acidic conditions yields the desired 4-(methylsulfonyl)aniline. researchgate.net

Another approach begins with the nitration of a suitable precursor. For example, 4-methoxyaniline can undergo acetylation to protect the amine group, followed by nitration. This controlled sequence helps to direct the incoming nitro group to the desired position. smolecule.com

Controlled Nitration Reactions for Regioselective Dinitration on the Aromatic Ring

The introduction of two nitro groups onto the aromatic ring of an aniline derivative requires careful control to achieve the correct 2,6-dinitration pattern. The nitration of aniline itself is complex, as the highly activating amino group can lead to oxidation and the formation of multiple products. spcmc.ac.in In a strong acidic medium, the amino group is protonated to form the anilinium ion, which is a meta-directing group. doubtnut.comyoutube.com This can lead to the formation of m-nitroaniline as a significant byproduct. doubtnut.com

To circumvent these issues, the amino group is often protected, for instance, by acetylation. The resulting acetanilide (B955) is less activated, allowing for more controlled nitration. spcmc.ac.in The nitration of 4-(methylsulfonyl)aniline would be expected to be directed by the existing substituents. The strongly electron-withdrawing sulfonyl and nitro groups deactivate the ring, making further electrophilic substitution challenging. However, the amino group, even when protonated, and the methylsulfonyl group will direct incoming electrophiles.

Continuous flow microreactor systems have emerged as a valuable tool for controlling highly exothermic nitration reactions. These systems offer enhanced heat transfer and precise control over residence time, which can improve selectivity and minimize the formation of unwanted byproducts. beilstein-journals.org

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dominated by the interplay of its electron-donating amino group and the strongly electron-withdrawing nitro and methylsulfonyl groups. This electronic arrangement makes the aromatic ring susceptible to certain types of reactions while deactivating it towards others.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitroaniline Core

The presence of multiple strongly electron-withdrawing groups, such as nitro groups, ortho and para to a leaving group on an aromatic ring, facilitates nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org In the case of a suitably substituted precursor to this compound, such as one with a halogen at the 1-position, the nitro groups at the 2 and 6 positions would strongly activate the ring towards nucleophilic attack.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, stabilizing it. Subsequent elimination of the leaving group restores the aromaticity of the ring. pressbooks.pub The rate of SNAr reactions is influenced by the nature of the leaving group and the strength of the electron-withdrawing groups. youtube.com

| Reactant | Nucleophile | Product |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | 2,4,6-Trinitrophenol |

| 2,4-Dinitrofluorobenzene | Protein-NH2 | Labeled Protein |

| p-Chloronitrobenzene | OH- | p-Nitrophenol |

| o-Chloronitrobenzene | OH- | o-Nitrophenol |

This table illustrates typical SNAr reactions on activated aromatic rings.

Redox Chemistry: Advanced Reduction of Nitro Groups and Sulfonyl Alterations

The reduction of nitro groups is a fundamental transformation in organic synthesis, providing access to anilines. A variety of reagents can be employed to achieve this, with the choice of reagent often allowing for selective reduction of one nitro group in a polynitrated compound. spcmc.ac.inwikipedia.org

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Metals such as iron, zinc, or tin in acidic media are classic and widely used reducing agents. wikipedia.orgcommonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or ammonium (B1175870) sulfide ((NH4)2S) can be used for the selective reduction of one nitro group in the presence of others. spcmc.ac.incommonorganicchemistry.comstackexchange.com This selectivity is attributed to the fact that the initial reduction product, a nitroamine, is less susceptible to further reduction than the starting dinitro compound. spcmc.ac.in

Sodium Borohydride (B1222165) with a Transition Metal Catalyst: The combination of sodium borohydride with a catalyst like nickel(II) chloride provides a rapid and efficient method for reducing nitroarenes to their corresponding amines at room temperature. asianpubs.org

The selective reduction of one of the two nitro groups in this compound would likely favor the formation of 4-methylsulfonyl-2-amino-6-nitroaniline, due to the directing effects of the existing substituents.

The methylsulfonyl group is generally stable under many reducing conditions used for nitro groups. However, under very harsh reducing conditions, it could potentially be reduced.

| Reducing Agent | Substrate | Product | Notes |

| NaBH4/NiCl2·6H2O | Nitroarenes | Aryl amines | Rapid and efficient at room temperature. asianpubs.org |

| Na2S | Dinitroarenes | Nitroamines | Allows for selective reduction of one nitro group. commonorganicchemistry.comstackexchange.com |

| Fe/Acid | Nitroarenes | Aryl amines | A classic and widely used method. wikipedia.orgcommonorganicchemistry.com |

| H2/Pd-C | Nitroarenes | Aryl amines | A common catalytic hydrogenation method. commonorganicchemistry.com |

This table summarizes common reagents for the reduction of nitroarenes.

Derivatization Strategies at the Amine Nitrogen and Aromatic Substituent Positions

The chemical reactivity of this compound allows for various derivatization strategies at both the amine nitrogen and the aromatic ring. These modifications can be used to alter the compound's physical and chemical properties.

Derivatization at the Amine Nitrogen

The primary amine group of this compound is a key site for derivatization, including N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can be achieved through various methods. A common approach involves the reaction of the aniline with alkyl halides. To control the extent of alkylation and prevent the formation of tertiary amines and quaternary ammonium salts, ionic liquids can be employed as the solvent, which often leads to selective N-monoalkylation. Another method involves visible-light-induced N-alkylation, which offers a metal-free and base-free alternative. For instance, anilines can be N-alkylated with 4-hydroxybutan-2-one in the presence of NH4Br under visible light irradiation. nih.gov

N-Acylation: The amine group can also be acylated using acylating agents such as acyl chlorides or anhydrides. For example, the reaction of an aniline derivative with α-chloroacetyl chloride in glacial acetic acid leads to the formation of the corresponding α-chloroacetanilide. sandiego.edu This reaction is highly efficient due to the significant reactivity difference between the acyl chloride and other functional groups that might be present. sandiego.edu

| Derivatization Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Ionic Liquid | N-Monoalkylaniline | |

| N-Alkylation | 4-hydroxybutan-2-one, NH4Br, visible light | N-Alkylaniline | nih.gov |

| N-Acylation | α-chloroacetyl chloride, glacial acetic acid | α-chloroacetanilide | sandiego.edu |

Derivatization at Aromatic Substituent Positions

The aromatic ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of two strongly electron-withdrawing nitro groups and a methylsulfonyl group. However, nucleophilic aromatic substitution (SNAr) is a more plausible pathway for derivatization, although not extensively documented for this specific compound. In related dinitroaniline compounds, the nitro groups can be replaced by other functionalities. For example, in the synthesis of analogues of N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide, the nitro groups were replaced with amino, chloro, cyano, and other moieties. nih.gov

Development of Catalytic Approaches in the Synthesis of Dinitroaniline Derivatives

Catalytic methods offer milder and more efficient alternatives to traditional synthetic routes for dinitroaniline derivatives. These approaches include catalytic nitration and palladium-catalyzed amination reactions.

Catalytic Nitration: The direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. ulisboa.ptbrainly.com To circumvent these issues, the amino group is often protected before nitration. ulisboa.pt However, recent developments have focused on catalytic methods for direct nitration. For instance, a copper-catalyzed direct nitration of protected anilines using one equivalent of nitric acid has been reported, which produces water as the only stoichiometric byproduct. chemistryviews.org This method is compatible with various N-protecting groups and can be used to prepare dinitrated aniline derivatives by using two equivalents of nitric acid. chemistryviews.org Another approach utilizes tert-butyl nitrite (B80452) (TBN) to promote the direct nitration of N-alkylanilines, avoiding the need for a protecting group. researchgate.net

| Catalyst System | Substrate | Nitrating Agent | Key Features | Reference |

| Copper-based catalyst | Protected anilines | Nitric acid | Mild conditions, water as byproduct | chemistryviews.org |

| tert-Butyl Nitrite (TBN) | N-alkyl anilines | Self-providing from N-nitroso aniline | Avoids amine protection | researchgate.net |

Palladium-Catalyzed Amination: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming carbon-nitrogen bonds. These reactions can be applied to the synthesis of dinitroaniline derivatives. For instance, a palladium-catalyzed domino synthesis of annulated N-heterocycles has been developed using anilines and 1,2-dihalo(hetero)arenes. organic-chemistry.org This sequence involves an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org Such methods could potentially be adapted for the synthesis of complex dinitroaniline structures.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Domino Amination/Arylation | Palladium catalyst, PCy3 ligand | Anilines, 1,2-dihaloarenes | Annulated N-heterocycles | organic-chemistry.org |

Advanced Spectroscopic and Crystallographic Characterization of 4 Methylsulfonyl 2,6 Dinitroaniline and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

Analysis of Molecular Conformation and Intramolecular Geometry

The molecular geometry of 4-Methylsulfonyl-2,6-dinitroaniline is largely dictated by the steric and electronic interactions between its substituents. The aniline (B41778) ring is expected to be planar, though minor deviations can occur due to crystal packing forces. The two nitro groups at positions 2 and 6 are anticipated to be twisted out of the plane of the benzene (B151609) ring to alleviate steric hindrance with the adjacent amino group and with each other. This rotation, however, can reduce the extent of electronic conjugation with the aromatic system.

The amino group protons are expected to participate in intramolecular hydrogen bonding with the oxygen atoms of the ortho-nitro groups, forming stable six-membered rings. This is a common feature in ortho-nitroanilines and contributes significantly to the planarity of the N-C-C-N-O system. The methylsulfonyl group at the para-position will exhibit a tetrahedral geometry around the sulfur atom.

Table 1: Predicted Intramolecular Geometry of this compound

| Parameter | Predicted Value/Range | Notes |

|---|---|---|

| C-N (amino) bond length | ~1.36 - 1.39 Å | Shorter than a typical C-N single bond due to resonance. |

| C-N (nitro) bond length | ~1.46 - 1.49 Å | |

| N-O (nitro) bond length | ~1.22 - 1.25 Å | |

| C-S (sulfonyl) bond length | ~1.76 - 1.80 Å | |

| S-O (sulfonyl) bond length | ~1.42 - 1.45 Å | |

| C-C (aromatic) bond length | ~1.37 - 1.41 Å | |

| C-N-O (nitro) bond angle | ~117 - 120° | |

| O-N-O (nitro) bond angle | ~123 - 126° | |

| C-S-O (sulfonyl) bond angle | ~105 - 108° | |

| O-S-O (sulfonyl) bond angle | ~118 - 121° |

Note: These values are predictions based on data from structurally similar compounds and are subject to experimental verification.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way in which individual molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent interactions. Hydrogen bonds are expected to be the most significant of these, with the amino group acting as a hydrogen bond donor and the oxygen atoms of the nitro and sulfonyl groups acting as acceptors. This can lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and chemical nature of atoms within a molecule.

For this compound, ¹H and ¹³C NMR are the most relevant techniques. In the ¹H NMR spectrum, the aromatic protons are expected to appear as a singlet due to the symmetrical substitution pattern. The chemical shift of these protons will be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the sulfonyl group. The amino protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons of the sulfonyl group will give rise to a sharp singlet.

In the ¹³C NMR spectrum, four distinct signals are expected for the aromatic carbons, corresponding to the carbon atoms at the 1, 2/6, 3/5, and 4 positions. The chemical shifts of these carbons will be heavily influenced by the attached functional groups. The carbon attached to the amino group will be the most shielded, while the carbons bearing the nitro groups will be significantly deshielded. The carbon attached to the sulfonyl group will also be deshielded. A signal for the methyl carbon of the sulfonyl group will also be present.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 8.5 - 9.0 | s | Protons at positions 3 and 5. |

| ¹H (Amino) | 6.0 - 8.0 | br s | Chemical shift is variable. |

| ¹H (Methyl) | 3.0 - 3.5 | s | |

| ¹³C (C-NH₂) | 145 - 150 | Carbon at position 1. | |

| ¹³C (C-NO₂) | 135 - 140 | Carbons at positions 2 and 6. | |

| ¹³C (C-H) | 120 - 125 | Carbons at positions 3 and 5. | |

| ¹³C (C-SO₂CH₃) | 140 - 145 | Carbon at position 4. |

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.

Solid-state NMR could provide further insights into the molecular structure and packing in the crystalline form, potentially revealing the presence of different polymorphs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups, which each have characteristic vibrational frequencies.

For this compound, the vibrational spectra will be dominated by the stretching and bending modes of the nitro, sulfonyl, and amino groups. The symmetric and asymmetric stretching vibrations of the nitro groups are expected to appear as strong bands in the IR spectrum. The sulfonyl group also has characteristic symmetric and asymmetric stretching frequencies. The N-H stretching vibrations of the amino group will be visible in the high-frequency region of the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amino (N-H) | Symmetric Stretch | 3300 - 3400 | Medium |

| Asymmetric Stretch | 3400 - 3500 | Medium | |

| Scissoring | 1600 - 1650 | Strong | |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Symmetric Stretch | 1330 - 1370 | Very Strong | |

| Bending | 830 - 860 | Medium | |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Symmetric Stretch | 1140 - 1180 | Strong | |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Raman spectroscopy will be particularly useful for observing the symmetric vibrations of the nitro and sulfonyl groups, as well as the vibrations of the aromatic ring, which often give rise to strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color.

The UV-Vis spectrum of this compound is expected to show strong absorption bands due to π → π* and n → π* electronic transitions within the highly conjugated aromatic system. The presence of the electron-donating amino group and the multiple electron-withdrawing nitro and sulfonyl groups creates a strong "push-pull" system, which typically results in a significant red-shift of the absorption maxima compared to unsubstituted benzene. The primary absorption band is likely due to an intramolecular charge transfer (ICT) from the amino group to the dinitrophenyl system.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

|---|---|---|

| Non-polar (e.g., Hexane) | 350 - 380 | π → π* / ICT |

The position of the absorption maxima is expected to be sensitive to the polarity of the solvent (solvatochromism). In more polar solvents, a bathochromic (red) shift is anticipated due to the stabilization of the more polar excited state.

Computational Chemistry and Theoretical Studies on 4 Methylsulfonyl 2,6 Dinitroaniline

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distributions, and the energetic landscapes of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of 4-Methylsulfonyl-2,6-dinitroaniline is dominated by the interplay of its constituent functional groups. The aniline (B41778) core, two nitro (-NO₂) groups, and a methylsulfonyl (-SO₂CH₃) group create a complex electronic environment. The nitro groups are potent electron-withdrawing groups, which significantly lower the energy of the molecular orbitals and create regions of positive electrostatic potential on the aromatic ring. The methylsulfonyl group is also strongly electron-withdrawing.

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive.

Table 1: Illustrative Frontier Orbital Energies for Related Nitroaniline Compounds Calculated via DFT (Note: This data is for illustrative purposes to show typical values for related compounds and is not the specific data for this compound)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-Nitroaniline | -6.45 | -2.15 | 4.30 |

| 4-Nitroaniline | -6.30 | -2.50 | 3.80 |

The charge distribution within this compound, predictable through methods like Mulliken population analysis, would show significant positive charges on the sulfur atom of the sulfonyl group and the nitrogen atoms of the nitro groups, with negative charges concentrated on the oxygen atoms. This charge separation is key to its intermolecular interactions and reactivity.

Theoretical Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition states involved. For a compound like this compound, which has been investigated for its biological activity, understanding its metabolic pathways or its mechanism of action at a molecular level is crucial. Computational studies can model the hydrolysis of the compound, its interaction with biological nucleophiles, or its binding to a target enzyme. scribd.com For instance, research on the PCM-facilitated hydrolysis of 2,4-dinitroanisole (B92663) (DNAN) showcases how computational modeling can elucidate reaction mechanisms, in that case distinguishing between denitration and demethylation pathways. scribd.com Such studies provide critical insights into the environmental fate and potential reactivity of nitroaromatic compounds.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the conformational landscape and intermolecular interactions of larger systems over time.

Significantly, in silico methods have been employed to screen this compound for its affinity to α-tubulin. ifbg.org.ua Dinitroaniline herbicides are known to exert their effects by binding to tubulin and disrupting microtubule formation. researchgate.netresearchgate.net MD simulations, coupled with techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy of the ligand-protein complex, providing a theoretical basis for its biological activity. researchgate.netopenagriculturejournal.com These simulations can reveal the specific amino acid residues in the binding pocket that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinitroaniline Analogs in Relation to Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. openagriculturejournal.com QSAR studies have been performed that include this compound, indicating its consideration within broader analyses of chemical compound activity.

In QSAR, the properties of a molecule are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. openagriculturejournal.com For nitroaromatic compounds, descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and quantum chemical descriptors like HOMO/LUMO energies and dipole moment are often crucial. openagriculturejournal.com

A typical QSAR study on dinitroaniline analogs might reveal that their herbicidal or antiprotozoal activity is correlated with specific properties. For example, increased hydrophobicity might enhance membrane permeability, while specific electronic features are necessary for binding to the target protein.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Nitroaromatic Compounds

| Descriptor Class | Example Descriptor | Physicochemical Significance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge-transfer interactions. |

| Electronic | Dipole Moment | Influences solubility and the ability to interact with polar environments. |

| Hydrophobic | logP | Measures the hydrophobicity of the molecule, affecting its transport and distribution. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

By developing robust QSAR models, it becomes possible to predict the activity of novel, unsynthesized dinitroaniline analogs and to guide the design of new compounds with improved efficacy or reduced toxicity.

Mechanistic Basis of Biological Interactions and Cellular Effects

Molecular Targets and Binding Mechanisms of Dinitroaniline Herbicides, with a Focus on Tubulin

The primary molecular target of dinitroaniline herbicides is tubulin, the protein subunit that polymerizes to form microtubules. frontiersin.orgnih.govresearchgate.net These herbicides exhibit a high degree of selectivity, efficiently binding to plant and protozoan tubulins while having minimal interaction with animal and fungal tubulins. researchgate.netnih.gov This selectivity is attributed to structural differences in the tubulin proteins across different kingdoms. nih.gov Specifically, dinitroanilines target the α-tubulin subunit. researchgate.netnih.govmdpi.com

Dinitroanilines, including Nitralin (B166426), disrupt the dynamic nature of microtubules by inhibiting their polymerization. cambridge.orglsuagcenter.com The mechanism involves the binding of the herbicide molecule to free, unpolymerized α/β-tubulin heterodimers. frontiersin.orgnih.gov This binding forms a stable herbicide-tubulin complex. When this complex is added to the growing "plus" end of a microtubule, it effectively caps (B75204) the polymer and prevents any further elongation. frontiersin.orgnih.gov However, the process of depolymerization at the "minus" end of the microtubule continues unaffected. lsuagcenter.com This leads to a net loss of microtubules within the cell. lsuagcenter.com

The interaction between the dinitroaniline herbicide oryzalin (B97938) and tubulin has been studied in vitro, demonstrating a clear inhibition of microtubule polymerization. nih.gov This action is distinct from other mitotic disrupters like colchicine (B1669291), as research with pig brain microtubules has shown that the effect of dinitroaniline herbicides on microtubular protein is different. cambridge.org

The depolymerization of microtubules has profound consequences during cell division (mitosis). Microtubules are the essential components of the mitotic spindle, the apparatus responsible for the precise segregation of chromosomes into daughter cells. frontiersin.org The loss of spindle and kinetochore microtubules due to dinitroaniline action prevents chromosomes from aligning at the metaphase plate and moving to opposite poles during anaphase. cambridge.orgnih.gov

This disruption of the mitotic spindle leads to an arrest of the cell cycle at the prometaphase stage. cambridge.orgcambridge.org The chromosomes, unable to segregate, often coalesce in the middle of the cell, and the nuclear membrane may re-form around the unseparated chromosome masses, resulting in large, lobed nuclei or multinucleate cells. cambridge.orgcambridge.org Ultimately, cell division ceases. lsuagcenter.com

| Effect of Dinitroanilines on Mitosis | Description | References |

| Target | Binds to free tubulin heterodimers, primarily α-tubulin. | frontiersin.orgnih.govresearchgate.net |

| Primary Action | Inhibits microtubule polymerization by capping the growing end. | frontiersin.orglsuagcenter.com |

| Consequence | Leads to a net loss of microtubules. | lsuagcenter.com |

| Cellular Impact | Disruption and loss of the mitotic spindle apparatus. | cambridge.orgcambridge.orgnih.gov |

| Mitotic Stage Affected | Arrests mitosis at prometaphase. | cambridge.orgcambridge.org |

| Chromosomal Outcome | Failure of chromosome segregation. | frontiersin.orgnih.gov |

| Nuclear Morphology | Formation of multinucleate or polyploid cells with lobed nuclei. | cambridge.orgcambridge.org |

Computational Modeling of Ligand-Protein Interactions (e.g., Tubulin-Dinitroaniline Complexes)

To elucidate the precise binding interactions between dinitroaniline herbicides and tubulin at the atomic level, researchers have employed computational modeling techniques. These studies often use representative dinitroanilines like oryzalin to model the interaction with tubulin from various organisms, particularly protozoan parasites like Toxoplasma gondii, which are also sensitive to these compounds. nih.govnih.gov

Molecular docking studies are used to predict the preferred binding pose of a ligand (the herbicide) within the binding site of a protein (tubulin). researchgate.net Docking studies with oryzalin and Toxoplasma gondii α-tubulin predict a binding site located beneath the N-loop of the α-tubulin protein. nih.govmolbiolcell.orgnih.govresearchgate.net This site is distinct from the binding sites of other well-known microtubule inhibitors like colchicine and taxol, which primarily bind to β-tubulin. mdpi.com The binding affinity of oryzalin to this site is predicted to be high, with an average affinity of 23 nM. nih.govmolbiolcell.orgnih.gov In contrast, parallel docking studies with bovine α-tubulin show a significantly decreased and nonspecific affinity, which may explain the selectivity of these herbicides. nih.govmolbiolcell.orgnih.gov Some studies have also proposed that the binding site could be located on top of the N-loop or near the L-loop of α-tubulin. nih.govacs.org

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org These simulations provide insights into the stability of the ligand-protein complex and any conformational changes that may occur upon binding. researchgate.net MD simulations of the oryzalin-tubulin complex have helped to understand the role of different parts of the herbicide molecule in the interaction. For instance, simulations suggest that the dipropylamine (B117675) group of oryzalin interacts with a hydrophobic pocket in the binding site, while the sulfonamide group forms hydrogen bonds with water molecules at the entrance of the site. nih.gov These simulations support the stability of the predicted binding poses from docking studies and provide a more dynamic picture of the interaction. acs.org

| Computational Modeling of Oryzalin-Tubulin Interaction | Key Findings | References |

| Methodology | Molecular Docking & Molecular Dynamics (MD) Simulations. | researchgate.netacs.org |

| Predicted Binding Site | A site on α-tubulin, potentially beneath the N-loop. | nih.govmolbiolcell.orgnih.govresearchgate.net |

| Predicted Binding Affinity | High affinity for Toxoplasma gondii α-tubulin (~23 nM). | nih.govmolbiolcell.orgnih.gov |

| Selectivity Basis | Significantly lower and non-specific affinity for vertebrate (bovine) α-tubulin. | nih.govmolbiolcell.orgnih.gov |

| Interaction Details (from MD) | The dipropylamine group interacts with a hydrophobic pocket; the sulfonamide group interacts with water at the site entrance. | nih.gov |

Cellular and Physiological Responses in Model Plant Organisms

The disruption of mitosis at the cellular level manifests as distinct and observable physiological effects in plants. The most characteristic growth response to dinitroaniline herbicides is the inhibition of lateral or secondary root development. cambridge.org This is often accompanied by a noticeable swelling of the root tip, which becomes club-shaped. cambridge.orgcambridge.org This swelling is a direct result of the disruption of cell division and the loss of cortical microtubules, which control the direction of cell expansion; without them, cells expand isodiametrically (equally in all directions). cambridge.org

In susceptible seedlings, these herbicides cause stunted growth. cambridge.orgepa.gov Affected plants that do emerge often have a dark green color and may exhibit swelling and increased brittleness in the stem or hypocotyl. cambridge.orgepa.gov The primary sites of uptake are the emerging shoot in monocotyledonous plants and the hypocotyl (the stem of a germinating seedling) in dicotyledonous plants. cambridge.org Exposure of the young shoot is typically lethal, whereas exposure limited to the roots may not kill the plant but will severely inhibit its growth. cambridge.org

Impact on Plant Root Development and Cellular Morphology

The antimitotic activity of dinitroaniline derivatives, including those with a methylsulfonyl group, has been observed to cause cytogenetic disorders and a phytotoxic effect on the roots of seedlings such as Allium cepa (onion). researchgate.net These compounds influence the mitotic index, which is a measure of cellular proliferation, and can induce abnormalities in cell structure. researchgate.net The impact on root growth is a direct consequence of the compound's ability to interfere with the mitotic spindle, preventing the proper segregation of chromosomes during cell division and ultimately halting the development of the root system. nih.gov

Induction of Polyploidization in Plant Cell Cultures and Whole Plants

The antimitotic properties of dinitroaniline compounds, including 4-Methylsulfonyl-2,6-dinitroaniline, are foundational to their ability to induce polyploidy in plants. nih.gov Polyploidy, the state of having more than two complete sets of chromosomes, can be artificially induced by agents that disrupt mitosis. By interfering with the formation or function of the mitotic spindle, these compounds can prevent the separation of chromosomes into daughter cells, leading to a doubling of the chromosome number within a single cell. nih.gov

This induction of polyploidy can have profound effects on the plant's characteristics, often resulting in larger cells and organs. nih.gov While specific studies focusing exclusively on this compound for polyploidy induction are not prevalent, the known mechanism of action for dinitroanilines strongly supports this potential application. researchgate.netwikipedia.org The cytogenetic disturbances caused by these compounds are indicative of their potential to alter the ploidy level of plant cells. researchgate.net This technique is a valuable tool in plant breeding, offering a method to create new plant varieties with desirable traits. nih.gov

Comparative Analysis of Antimitotic Activity with Other Dinitroaniline Compounds

The antimitotic activity of this compound, represented by nitralin, has been compared with other dinitroaniline herbicides. In studies on solanaceous vegetables, nitralin and trifluralin (B1683247) were found to be the most potent inhibitors of root elongation, demonstrating a higher level of activity compared to benefin and isopropalin. cambridge.org This suggests that the specific substitutions on the aniline (B41778) ring and the amino group play a crucial role in determining the compound's herbicidal efficacy.

Dinitroaniline herbicides are a class of compounds that work by inhibiting microtubule formation. wikipedia.org The comparative efficacy of these herbicides is often evaluated based on their ability to disrupt plant growth, particularly root development. The following table provides a summary of the comparative phytotoxicity of several dinitroaniline herbicides.

| Herbicide | Chemical Name | Relative Antimitotic Activity |

| Nitralin | 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline | High |

| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | High |

| Benefin | N-butyl-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine | Intermediate |

| Isopropalin | 2,6-dinitro-N,N-dipropylcumidine | Low |

| Data sourced from a study on solanaceous vegetables. cambridge.org |

Further research has explored a range of dinitroaniline derivatives, indicating that certain novel compounds can exhibit even greater phytotoxicity than the widely used herbicide trifluralin. researchgate.net The antimitotic action of these compounds is generally attributed to their ability to bind to plant tubulin, preventing its polymerization into microtubules. nih.gov Interestingly, this binding appears to be selective for plant tubulin, as compounds like oryzalin show little to no interaction with animal tubulin. nih.gov This selectivity is a key factor in their use as herbicides.

Advanced Research Applications, Derivative Development, and Future Research Directions

Design and Synthesis of Novel Derivatives with Modified Biological Activity

The core 2,6-dinitroaniline (B188716) structure serves as a versatile scaffold for chemical modification. Researchers have systematically altered its functional groups to probe and modify its biological activity, aiming for enhanced potency, greater selectivity, or entirely new applications. The primary mechanism of action for this class of compounds is the disruption of microtubule dynamics by binding to tubulin, the protein subunit of microtubules. thermofisher.comchemicalbook.com This interaction prevents the polymerization of tubulin into functional microtubules, thereby arresting cell division at metaphase and inhibiting cell elongation. chemicalbook.comchemsynthesis.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the dinitroaniline scaffold. The biological activity is highly dependent on the nature and position of substituents on the aniline (B41778) ring. Dinitroaniline herbicides exhibit a notable selectivity, targeting tubulin in plants and protists with high affinity while showing significantly less affinity for animal tubulin. thermofisher.comyoutube.comresearchgate.net This selectivity forms the basis of their use as herbicides and as potential antiparasitic agents.

Key SAR findings for the dinitroaniline class include:

N-alkylation: The substituents on the amino group are critical. Herbicides like trifluralin (B1683247) and nitralin (B166426) [4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline] feature N,N-dialkyl groups, which contribute significantly to their herbicidal potency. chemsynthesis.comwikipedia.org

C4 Position Substituent: The group at the C4 position of the aniline ring heavily influences the compound's properties. In 4-Methylsulfonyl-2,6-dinitroaniline, the methylsulfonyl group (–SO₂CH₃) is a key feature. Other derivatives feature different groups, such as the trifluoromethyl (–CF₃) group in trifluralin, which also confers high activity.

Symmetry: Dinitroaniline compounds can be categorized as symmetric (e.g., oryzalin (B97938), trifluralin) or non-symmetric (e.g., pendimethalin), and these structural differences can lead to differential interactions with α-tubulin. youtube.comresearchgate.net

Screening of newly synthesized dinitroaniline derivatives has provided further insight. Studies using the Allium test to evaluate phytotoxicity and antimitotic activity have shown that derivatives of 2,6-dinitro-(4-fluoromethyl)-aniline and (methylsulfonyl) nitrobenzene (B124822) can effectively alter the mitotic index and cause cytogenetic disruptions. researchgate.netgoogle.com For instance, certain N,N,-diethyl-2,6-dinitro-4-(trifluoromethyl)-aniline derivatives have been identified as potent antimitotic agents, highlighting the continuous potential for discovering new, highly active compounds through targeted synthesis. researchgate.net

Table 1: Structure-Activity Relationship Insights for Dinitroaniline Derivatives

| Structural Position | Substituent Type/Modification | Impact on Biological Activity | Example Compound(s) |

|---|---|---|---|

| C2, C6 | Dinitro groups (-NO₂) | Essential for the core antimitotic activity by interacting with the tubulin binding site. | All dinitroanilines |

| C4 | Methylsulfonyl (-SO₂CH₃) or Trifluoromethyl (-CF₃) | Confers high herbicidal and antimitotic potency. The specific group influences the compound's physical properties and binding affinity. | Nitralin, Trifluralin |

| N1 (Amino Group) | Alkylation (e.g., -NH₂, -NH(CH₃), -N(C₃H₇)₂) | Modulates potency and selectivity. N,N-dipropyl groups are common in highly active herbicides. | This compound, Trifluralin, Pendimethalin |

| Overall Symmetry | Symmetric vs. Non-symmetric | Affects the differential interaction with the α-tubulin binding site. youtube.comresearchgate.net | Oryzalin (symmetric), Pendimethalin (non-symmetric) |

The synthesis of specific analogs of this compound is a powerful strategy for dissecting its mechanism of action. By creating derivatives with subtle modifications, researchers can probe the specifics of the drug-target interaction. For example, analogs can be synthesized to carry fluorescent tags or photoaffinity labels, allowing for the direct visualization and identification of the binding site on the tubulin protein.

These molecular probes are invaluable for biochemical investigations. Dinitroanilines like oryzalin have been used extensively to study the organization and dynamics of microtubule arrays in plant cells. rsc.org Research has shown that different microtubule structures within the cell exhibit differential sensitivity to these compounds. In order of increasing stability, the arrays are: mitotic polar microtubules < interphase arrays < preprophase bands ≤ phragmoplasts < kinetochore microtubules. rsc.org Synthesizing analogs of this compound with varied potencies would allow for a more fine-tuned disruption of these specific arrays, helping to elucidate their distinct roles in cell growth and division. Furthermore, comparing the effects of different analogs helps to understand the molecular basis of herbicide resistance, which can arise from mutations in the tubulin protein that alter the binding affinity of the compound. nih.gov

Utilization as a Building Block in Complex Organic Synthesis Beyond Agrochemistry

The 2,6-dinitroaniline scaffold is not only a pharmacophore but also a useful intermediate in organic synthesis. wikipedia.org Its electron-deficient aromatic ring and reactive functional groups (amine and nitro groups) make it a versatile starting material for creating more complex molecules. Commercial suppliers note that 2,6-dinitroaniline is used as an intermediate for dyes and in the preparation of other substituted benzene (B151609) derivatives. thermofisher.comchemicalbook.com For instance, it can serve as a precursor for 1,2,3-trisubstituted halobenzenes, which are themselves important building blocks in medicinal and materials chemistry. thermofisher.comchemicalbook.com

The synthetic utility of the dinitroaniline core lies in the reactivity of its functional groups:

The nitro groups are strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution. They can also be reduced to form amino groups, which opens up a vast array of subsequent chemical transformations, such as diazotization or condensation reactions, to form heterocyclic systems.

The amino group can be readily acylated, alkylated, or used as a directing group in further aromatic substitutions.

This chemical reactivity allows the dinitroaniline framework to be incorporated into larger, more complex molecular architectures, extending its application well beyond the synthesis of direct analogs for herbicidal purposes.

Implications for Plant Biotechnology: Targeted Polyploidy Induction for Crop Improvement

One of the most significant biotechnological applications of dinitroaniline compounds is the artificial induction of polyploidy in plants. youtube.comyoutube.com Polyploidy, the state of having more than two complete sets of chromosomes, can lead to desirable traits in crops, such as larger flowers and fruits, thicker leaves, enhanced vigor, and improved tolerance to environmental stresses. youtube.comyoutube.com

Dinitroanilines like oryzalin and trifluralin are potent antimitotic agents that induce polyploidy by disrupting the formation of the mitotic spindle during cell division. youtube.comnih.gov This prevents the segregation of chromosomes into daughter cells, resulting in a single cell with a doubled chromosome number (e.g., a tetraploid cell from a diploid cell). These compounds are often preferred over the classic agent, colchicine (B1669291), because they show a higher binding affinity for plant tubulin and are effective at lower, less toxic concentrations. youtube.comnih.gov

The process typically involves applying the dinitroaniline compound to in vitro plant cultures, such as explants, calli, or cell suspensions. youtube.comresearchgate.netnih.gov The success of polyploidy induction depends on the specific compound, its concentration, exposure time, and the plant species. The structural diversity within the dinitroaniline class means that different compounds may offer higher efficacy for recovering polyploids in species that are resistant to treatment with more common agents. nih.gov This makes compounds like this compound and its derivatives highly valuable tools for modern crop breeding programs.

Table 2: Application of Dinitroaniline Herbicides in Plant Polyploidy Induction

| Antimitotic Agent | Mechanism of Action | Application in Biotechnology | Advantages over Colchicine |

|---|---|---|---|

| Oryzalin | Binds to plant α-tubulin, preventing microtubule polymerization and arresting mitosis at metaphase. youtube.comresearchgate.net | Widely used for in vitro chromosome doubling in a diverse range of plant species to create polyploid varieties. nih.gov | Higher affinity for plant tubulin, effective at lower concentrations, generally lower toxicity to plant tissues. youtube.com |

| Trifluralin | Similar to Oryzalin, disrupts mitotic spindle formation by inhibiting microtubule assembly. nih.gov | Used to induce polyploidy in various crops, contributing to breeding programs for improved traits. | Effective antimitotic agent, provides an alternative to Oryzalin for different plant taxa. |

| Other Dinitroanilines (e.g., Pendimethalin, Butralin) | Same core mechanism of tubulin binding, but with varying efficacy based on structure. nih.gov | Explored for polyploid induction in recalcitrant species where Oryzalin or Trifluralin are less effective. nih.gov | Structural diversity allows for optimization of induction protocols for specific plant species. |

Emerging Research Frontiers in Dinitroaniline Chemistry and Its Interdisciplinary Applications

The field of dinitroaniline chemistry continues to evolve, with several emerging frontiers promising new applications. One of the most compelling areas is in medicinal chemistry. The same mechanism that makes dinitroanilines toxic to plants—tubulin inhibition—also makes them effective against certain parasitic protozoa like Leishmania, which are also sensitive to microtubule disruption. ijpsjournal.com Research has focused on developing trifluralin and its analogs as potential antiparasitic drugs, demonstrating the interdisciplinary potential of this chemical scaffold. ijpsjournal.com

Another major driver of research is the global challenge of herbicide resistance. nih.gov As weeds evolve resistance to existing dinitroanilines, there is a constant need to design novel derivatives that can overcome these resistance mechanisms, for example, by binding to a different site on the tubulin protein or by having an altered affinity for mutated tubulin.

Furthermore, advances in synthetic organic chemistry are providing new tools to create molecular diversity. nih.gov Modern synthetic methods could be applied to the dinitroaniline scaffold to build novel compounds with unique three-dimensional architectures, potentially leading to molecules with entirely new biological activities or improved pharmaceutical properties. This includes the potential development of new fungicides or other bioactive agents, making the dinitroaniline core a continuing source of inspiration for chemists across multiple disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylsulfonyl-2,6-dinitroaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nitration and sulfonation of aniline derivatives. For example, sulfonation of 2,6-dinitroaniline using methylsulfonyl chloride in anhydrous conditions (e.g., DCM, 0–5°C) achieves moderate yields (~60–70%). Optimization requires precise stoichiometric control to avoid over-sulfonation . GC/MS or HPLC-PDA is recommended for purity validation, with attention to byproducts like 4-methylsulfonyl-2,6-dinitrophenol .

Q. How is this compound detected and quantified in environmental matrices?

- Methodological Answer : Use automated thermal desorption GC/MS (ATD-GC/MS) for trace analysis in textiles or dust. Desorption at 175°C for 10 min minimizes matrix interference. Calibrate against reference standards (e.g., 2-bromo-4,6-dinitroaniline) to resolve co-eluting peaks. MQLs range from 38–50 µg/g, with recovery rates >85% .

Q. What structural features of this compound contribute to its reactivity in mutagenicity assays?

- Methodological Answer : The electron-withdrawing nitro and sulfonyl groups enhance electrophilicity, enabling DNA adduct formation. In Ames tests (bioluminescent Salmonella reverse mutation assay), dose-dependent mutagenicity is observed at ≥100 µM. Include S9 metabolic activation to assess nitroreductase-mediated genotoxicity .

Advanced Research Questions

Q. How does this compound interact with plant α-tubulin, and what computational tools validate binding?

- Methodological Answer : Molecular docking (AutoDock Vina) reveals binding to the α-tubulin colchicine site, with key residues (e.g., Lys254, Asp251) forming hydrogen bonds with the sulfonyl group. Compare binding affinity (∆G = −8.2 kcal/mol) to dinitroaniline herbicides like trifluralin (∆G = −7.5 kcal/mol). Validate via microtubule polymerization inhibition assays in Arabidopsis protoplasts .

Q. What contradictions exist in toxicological data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in hepatotoxicity (e.g., BDNA-induced liver damage vs. sulfasalazine’s protective effects ) may stem from metabolite variability. Employ multi-omics (metabolomics + transcriptomics) in rat models to identify gut-liver axis interactions. Prioritize dose-response studies (0.1–50 mg/kg) to delineate thresholds for oxidative stress vs. apoptosis .

Q. What analytical challenges arise in distinguishing this compound from halogenated analogs in complex mixtures?

- Methodological Answer : Co-elution with 2-chloro/bromo-4,6-dinitroaniline occurs in GC/MS due to similar polarity. Use high-resolution MS (Q-TOF, 30,000+ resolution) and isotopic pattern analysis (e.g., bromine’s 1:1 M+2 peak). Confirm via retention index matching with synthesized analogs .

Q. How can synthesis protocols for this compound be optimized for reduced environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.